![molecular formula C22H17NO3S B4195147 [4-(1,3-Benzothiazol-2-yl)-2-methoxyphenyl] 2-methylbenzoate](/img/structure/B4195147.png)
[4-(1,3-Benzothiazol-2-yl)-2-methoxyphenyl] 2-methylbenzoate
Overview
Description
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate is a complex organic compound that features a benzothiazole ring fused with a methoxyphenyl and methylbenzoate group. This compound is part of the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, making them highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzothiazol-2-yl)-2-methoxyphenyl] 2-methylbenzoate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by esterification with methylbenzoic acid. The reaction conditions often include the use of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure (5 MPa) to achieve good yields .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes one-pot multicomponent reactions and microwave irradiation techniques to minimize the use of toxic solvents and reduce side products .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring specific catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole derivatives, which can be further utilized in various applications .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of [4-(1,3-Benzothiazol-2-yl)-2-methoxyphenyl] 2-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes involved in disease pathways, such as DprE1 in tuberculosis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its biological activity and used in similar applications.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Benzothiazole: The parent compound, used in various industrial and pharmaceutical applications.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenyl 2-methylbenzoate is unique due to its specific combination of functional groups, which enhances its reactivity and versatility in chemical reactions. Its methoxyphenyl and methylbenzoate groups provide additional sites for chemical modification, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl] 2-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-14-7-3-4-8-16(14)22(24)26-18-12-11-15(13-19(18)25-2)21-23-17-9-5-6-10-20(17)27-21/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMZNZBMMJRZBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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